6-Chloro-3-propyl-1,2,3-benzotriazin-4(3H)-one
Description
Properties
CAS No. |
646525-32-8 |
|---|---|
Molecular Formula |
C10H10ClN3O |
Molecular Weight |
223.66 g/mol |
IUPAC Name |
6-chloro-3-propyl-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C10H10ClN3O/c1-2-5-14-10(15)8-6-7(11)3-4-9(8)12-13-14/h3-4,6H,2,5H2,1H3 |
InChI Key |
HNPUUHPCSYREAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)Cl)N=N1 |
Origin of Product |
United States |
Preparation Methods
Method A: Diazotization and Cyclization
Reagents :
- 2-Amino-5-chlorobenzamide
- Sodium nitrite
- Hydrochloric acid
-
- Dissolve 2-amino-5-chlorobenzamide in hydrochloric acid and cool the solution to 0 °C.
- Add sodium nitrite slowly to form the diazonium salt.
- Allow the mixture to warm to room temperature and stir for several hours to promote cyclization.
- Purify the product through crystallization from methanol or ethanol.
Yield : Typically around 65–88% depending on specific reaction conditions and purification methods used.
Method B: One-Pot Synthesis
Reagents :
- Polymer-supported nitrite
- p-Toluenesulfonic acid
- Solvent (e.g., ethanol)
-
- Combine polymer-supported nitrite with p-toluenesulfonic acid in a solvent.
- Add 2-amino-5-chlorobenzamide directly to this mixture.
- Stir at low temperatures (0 °C) for an hour before warming to room temperature for further reaction.
- Purify using flash column chromatography with ethyl acetate as an eluent.
Yield : Generally yields around 50–70% of the desired compound.
Reaction Conditions and Parameters
The following table summarizes key reaction parameters for different preparation methods of 6-Chloro-3-propyl-1,2,3-benzotriazin-4(3H)-one:
| Method | Temperature (°C) | Time (hours) | Yield (%) | Solvent |
|---|---|---|---|---|
| Method A | 0 (diazotization), RT (cyclization) | ~4 | 65–88 | Methanol/Ethanol |
| Method B | 0 (initial), RT | ~1 + additional stirring | 50–70 | Ethanol |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of the chloro group or reduction of the triazine ring.
Substitution: The chloro group can be a site for nucleophilic substitution, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, nucleophilic substitution of the chloro group might yield various substituted benzotriazines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 6-Chloro-3-propyl-1,2,3-benzotriazin-4(3H)-one is with a molecular weight of approximately 223.6589 g/mol. The compound features a benzotriazine core, which is known for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals .
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Research indicates that benzotriazine derivatives exhibit antimicrobial properties. In particular, compounds similar to 6-Chloro-3-propyl-1,2,3-benzotriazin-4(3H)-one have shown efficacy against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of metabolic processes .
-
Anticancer Properties :
- The compound has been investigated for its potential anticancer effects. Studies suggest that benzotriazine derivatives can induce apoptosis in cancer cells through multiple pathways, including the modulation of apoptotic proteins and cell cycle arrest mechanisms. Investigations into specific derivatives have demonstrated promising results in vitro against cancer cell lines .
- Anti-inflammatory Effects :
Materials Science Applications
- Polymer Production :
- Dyes and Pigments :
Case Study: Antimicrobial Activity
In a study published by the Royal Society of Chemistry, a series of benzotriazine derivatives were synthesized and tested against common pathogens such as E. coli and Staphylococcus aureus. The results demonstrated that certain derivatives showed significant inhibition zones compared to control groups, indicating their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, influencing biological pathways. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
HOBt (3,4-Dihydro-3-hydroxy-1,2,3-benzotriazin-4(3H)-one)
- Structural Differences : HOBt lacks the 6-chloro and 3-propyl substituents, instead possessing a hydroxy group at position 3.
- Physicochemical Properties: The chloro group in the target compound increases electron-withdrawing effects compared to HOBt’s hydroxy group, enhancing electrophilicity at the triazinone ring. The propyl group in the target compound raises lipophilicity (logP ~2.5 estimated) versus HOBt’s logP ~0.8, impacting solubility and membrane permeability .
- Applications : HOBt is widely used as a peptide coupling agent due to its ability to suppress racemization. The target compound’s chloro and propyl groups may stabilize intermediates in coupling reactions, though this requires experimental validation .
6-Chloro-1,2,3-benzotriazin-4(3H)-one
- Structural Differences : This analog lacks the 3-propyl substituent.
- Physicochemical Properties: Molecular weight: 181.58 g/mol (vs. 222.45 g/mol for the target compound). IR spectra show similarities in SO₂ and C=O stretches, but the target compound’s propyl group introduces C-H stretches near 2960 cm⁻¹ .
- Synthetic Utility : The propyl group in the target compound may improve crystallinity or stability during storage .
6-Chloro-3-(3-imidazol-1-yl-2-methylpropyl)quinazolin-4(3H)-one
- Structural Differences: This quinazolinone derivative shares a 4(3H)-one moiety but replaces the benzotriazinone core with a quinazolinone system.
- Physicochemical Properties :
- Molecular weight: 302.76 g/mol (vs. 222.45 g/mol for the target compound).
- The imidazole group introduces hydrogen-bonding capability, contrasting with the propyl group’s hydrophobicity.
- Biological Relevance: Quinazolinones are explored for kinase inhibition, whereas benzotriazinones are less studied in this context .
Benzodithiazine Derivatives ()
- Structural Differences: These compounds feature a sulfur-containing benzodithiazine core instead of benzotriazinone.
- Reactivity: The sulfur atoms enhance electron-withdrawing effects, making the benzodithiazine derivatives more reactive toward nucleophiles than the target compound. For example, compound 3 in shows a methylthio group participating in substitution reactions at 90% yield, suggesting higher reactivity compared to the propyl-substituted benzotriazinone .
Data Table: Key Comparative Properties
Research Findings and Implications
- Synthetic Efficiency : Benzodithiazine derivatives () achieve >90% yields in substitution reactions, suggesting that analogous routes for the target compound could be optimized .
- Spectroscopic Correlations: The propyl group’s NMR signals (e.g., δ 1.0–1.5 ppm) and IR C-H stretches provide diagnostic markers for structural confirmation .
- Contradictions: notes IR spectral contamination due to moisture, highlighting the need for rigorous drying protocols when analyzing hygroscopic analogs like HOBt .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
